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Capreomycin Sulfate, a cyclic polypeptide antibiotic, has long been a crucial component of

treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This guide provides a

comprehensive comparison of Capreomycin's efficacy against clinical isolates of

Mycobacterium tuberculosis, juxtaposed with key alternatives such as Amikacin and

Kanamycin. The following sections detail in vitro susceptibility data, clinical outcome

comparisons, and the methodologies behind these findings.

In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of Capreomycin and its alternatives is a primary indicator of their potential

clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, with MIC₅₀ and MIC₉₀

representing the concentrations required to inhibit the growth of 50% and 90% of bacterial

isolates, respectively.

A study of 57 clinical M. tuberculosis strains revealed that Amikacin generally exhibits greater in

vitro activity than Kanamycin and Capreomycin.[1][2][3][4] The median MICs were 2 mg/L for

Amikacin, 4 mg/L for Kanamycin, and 8 mg/L for Capreomycin.[1][2][4] Another study involving

1452 M. tuberculosis isolates found that over 90% of isolates had a MIC of ≤2.5µg/mL for

Capreomycin.[5]
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Drug Median MIC (mg/L)[1][2][4]
MIC Range Observed in a
Study of 53 rrs A1401G
Mutant Isolates (µg/mL)[6]

Amikacin 2 Not specified in this study

Kanamycin 4 Not specified in this study

Capreomycin 8 8 to 40

Table 1: Comparative Median MICs of Second-Line Injectable Drugs against M. tuberculosis

Drug MIC₅₀ (µg/mL)[5] MIC₉₀ (µg/mL)[5]

Capreomycin Not specified ≤2.5

Table 2: MIC₅₀ and MIC₉₀ of Capreomycin from a Study of 1452 M. tuberculosis Isolates

It is important to note that discordance is often observed between genotypic markers of

resistance, such as the rrs A1401G mutation, and phenotypic susceptibility to Capreomycin.[6]

In a study of 53 clinical isolates with this mutation, Capreomycin MICs ranged from 8 µg/ml to

40 µg/ml, suggesting that other genetic factors may influence resistance levels.[6]

Clinical Efficacy and Treatment Outcomes
While in vitro data is informative, clinical outcome data is paramount in evaluating the true

efficacy of an anti-tuberculosis agent. A large individual patient data meta-analysis of 12,030

patients from 25 countries provided critical insights into the comparative effectiveness of

injectable second-line drugs for MDR-TB.[7]

The analysis revealed that patients treated with Amikacin and Streptomycin had better

treatment outcomes compared to those treated with Kanamycin or Capreomycin.[7]

Specifically, when compared with Capreomycin, Amikacin was associated with 9 more cures

per 100 patients and 5 fewer deaths per 100 patients.[7] Kanamycin and Capreomycin did not

show a significant improvement in outcomes compared to regimens with no injectable drug.[7]
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Comparison Outcome per 100 Patients Treated

Amikacin vs. Capreomycin 9 more cures, 5 fewer deaths[7]

Streptomycin vs. Capreomycin 10 more cures, 10 fewer deaths[7]

Amikacin vs. Kanamycin 6 more cures[7]

Table 3: Comparative Clinical Outcomes of Second-Line Injectable Drugs in MDR-TB

Treatment

Experimental Protocols
Standardized and validated methodologies are crucial for the accurate determination of drug

susceptibility in M. tuberculosis. The two most common methods are the agar proportion

method and broth microdilution.

Agar Proportion Method
The agar proportion method is considered the gold standard for phenotypic drug susceptibility

testing of M. tuberculosis.[8][9]

Principle: This method determines the proportion of bacilli in a culture that are resistant to a

specific concentration of an anti-tuberculosis drug. An isolate is defined as resistant if the

number of colonies that grow on a drug-containing medium is ≥1% of the number of colonies

that grow on a drug-free control medium.[8][9]

Methodology:

Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared from a pure

culture, typically adjusted to a McFarland standard of 0.5 to 1.[10]

Plating: The inoculum is serially diluted and plated onto quadrants of 7H10 or 7H11 agar

plates. One quadrant serves as a drug-free growth control, while the other quadrants contain

the critical concentration of the test drugs.[8]

Incubation: Plates are incubated at 37°C for approximately 3 weeks.[8][11][12]
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Reading and Interpretation: After incubation, colony forming units (CFUs) are counted on

both the drug-containing and drug-free quadrants. Resistance is determined by calculating

the percentage of growth on the drug-containing medium relative to the control.[8][9]

Broth Microdilution Method
The broth microdilution method is a quantitative method that determines the minimum inhibitory

concentration (MIC) of a drug. It is increasingly used due to its potential for automation and

faster turnaround times compared to the agar proportion method.[9][13][14]

Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of

an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits

visible growth.

Methodology:

Plate Preparation: 96-well microtiter plates are pre-filled with serial dilutions of the

antimicrobial agents in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-

dextrose-catalase).[15]

Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared and diluted to

a final concentration of approximately 10⁵ CFU/ml in the wells.[15]

Incubation: The plates are sealed and incubated at 37°C. The incubation period is typically

shorter than the agar proportion method, often around 10-14 days.[9]

Reading and Interpretation: The MIC is determined as the lowest drug concentration that

inhibits visible growth. This can be assessed visually or with an automated reader.[15][16]

Mechanism of Action and Resistance
Understanding the molecular basis of a drug's action and the mechanisms by which resistance

emerges is fundamental for its effective use and for the development of new therapeutics.

Mechanism of Action of Capreomycin
Capreomycin is a cyclic peptide antibiotic that inhibits protein synthesis in M. tuberculosis.[17]

[18] It binds to the 70S ribosome at the interface of the small (30S) and large (50S) subunits.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.currytbcenter.ucsf.edu/sites/default/files/2022-05/tb_sg3_chap3_laboratory.pdf
https://pubmed.ncbi.nlm.nih.gov/21730945/
https://pubmed.ncbi.nlm.nih.gov/21730945/
https://www.who.int/publications/i/item/9789240047419
https://www.who.int/news/item/12-04-2022-who-announces-updates-on-optimized-broth-microdilution-plate-methodology-for-drug-susceptibility-testing-of-mycobacterium-tuberculosis-complex
https://www.researchgate.net/publication/343378449_Antimicrobial_susceptibility_testing_of_Mycobacterium_tuberculosis_complex_isolates_-_The_EUCAST_broth_microdilution_reference_method_for_MIC_determination
https://www.researchgate.net/publication/343378449_Antimicrobial_susceptibility_testing_of_Mycobacterium_tuberculosis_complex_isolates_-_The_EUCAST_broth_microdilution_reference_method_for_MIC_determination
https://pubmed.ncbi.nlm.nih.gov/21730945/
https://www.researchgate.net/publication/343378449_Antimicrobial_susceptibility_testing_of_Mycobacterium_tuberculosis_complex_isolates_-_The_EUCAST_broth_microdilution_reference_method_for_MIC_determination
https://www.youtube.com/watch?v=KTelPULkq2w
https://pmc.ncbi.nlm.nih.gov/articles/PMC547314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4790366/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[18] This binding interferes with the translocation step of protein synthesis, leading to a

bacteriostatic or bactericidal effect.[17][19]
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[https://www.benchchem.com/product/b1662203#validating-capreomycin-sulfate-efficacy-in-
clinical-isolates-of-m-tuberculosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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